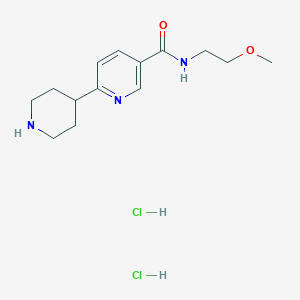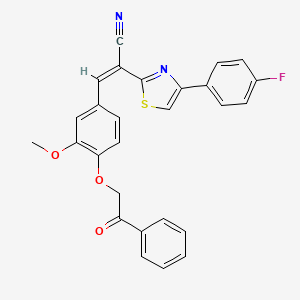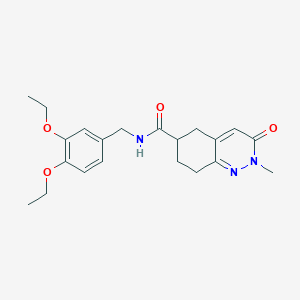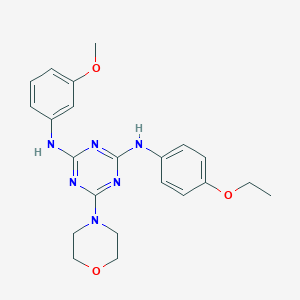
N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride” is a chemical compound with the CAS Number: 2408970-10-3 . It is a powder form substance and has a molecular weight of 245.19 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) was synthesized by reversible addition fragmentation transfer (RAFT) polymerization . The group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) initiated by Me2EtSiH in the hydrosilylation-promoted method and by silylketene acetal (SKA) in the conventional method proceeded in a controlled/living manner to provide poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm) .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H20N2O.2ClH/c1-11(7-8-12-2)9-3-5-10-6-4-9;;/h9-10H,3-8H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride” is a powder form substance . It has a molecular weight of 245.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Antithrombogenic Surfaces for Vascular Applications
N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride: has potential applications in creating antithrombogenic surfaces. These surfaces are designed to prevent blood clot formation, making them ideal for vascular grafts and stents. The compound can be used to coat surfaces to mimic the inner lining of blood vessels, promoting the attachment and growth of endothelial cells, which play a crucial role in maintaining blood fluidity .
Cell Adhesion and Migration Studies
This compound can be instrumental in studying cell adhesion and migration, particularly for human umbilical vein endothelial cells (HUVECs). It can be used to create substrates that allow researchers to measure cell adhesion strength and observe cell migration patterns, which are critical in understanding wound healing and tissue engineering .
Development of Artificial Small-Diameter Blood Vessels
The compound’s properties can be harnessed to develop artificial small-diameter blood vessels. By creating a monolayer of HUVECs on a polymer surface coated with this compound, it’s possible to mimic the antithrombogenic properties of native blood vessels, which is a significant advancement in the field of regenerative medicine .
Thermoresponsive Polymer Research
In the field of polymer science, N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride can be used to study the thermoresponsive properties of polymers. These polymers have the ability to change their physical properties in response to temperature changes, which has applications in drug delivery systems and smart textiles .
Biocompatibility and Blood Compatibility Assessments
The compound can be used to assess the biocompatibility and blood compatibility of materials. Its intermediate water content is a measure of these properties, which is essential for materials used in medical implants and devices .
Glycocalyx Layer Analysis
Finally, this compound can aid in the analysis of the glycocalyx layer on cell surfaces. This layer is vital for cell protection and communication, and the compound can help visualize and understand the hydration states and health of the glycocalyx layer, which has implications for understanding various diseases and developing treatments .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes
Mode of Action
The exact mode of action of N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride is currently unknown due to the lack of specific studies on this compound. It’s likely that it interacts with its targets through a mechanism similar to other piperidine derivatives . More research is required to elucidate the precise mode of action.
Biochemical Pathways
It’s possible that it may influence pathways related to its targets
Result of Action
Based on its structural similarity to other piperidine derivatives, it may have a range of potential effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.2ClH/c1-19-9-8-16-14(18)12-2-3-13(17-10-12)11-4-6-15-7-5-11;;/h2-3,10-11,15H,4-9H2,1H3,(H,16,18);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMZWAGWYUHAIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878890.png)







![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2878904.png)


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2878910.png)

![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(2-methy lprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2878913.png)